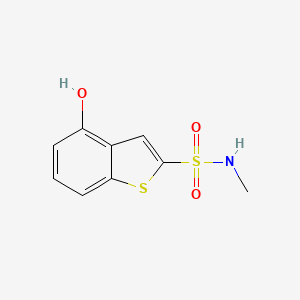![molecular formula C8H12BrNOS B13196041 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol This compound features a bromothiophene moiety attached to a propanol chain via a methylamino linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-aminopropanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling brominated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromothiophene moiety can be reduced to a thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propanal.
Reduction: Formation of 3-{[(Thiophen-2-yl)methyl]amino}propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromothiophene moiety can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(4-Chlorothiophen-2-yl)methyl]amino}propan-1-ol
- 3-{[(4-Fluorothiophen-2-yl)methyl]amino}propan-1-ol
- 3-{[(4-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Uniqueness
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H12BrNOS |
|---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
3-[(4-bromothiophen-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c9-7-4-8(12-6-7)5-10-2-1-3-11/h4,6,10-11H,1-3,5H2 |
InChI-Schlüssel |
MVEUODYOFAJDNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)CNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


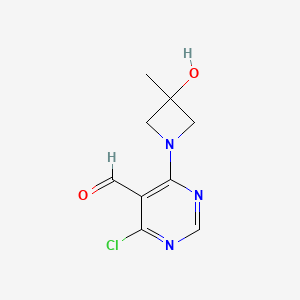
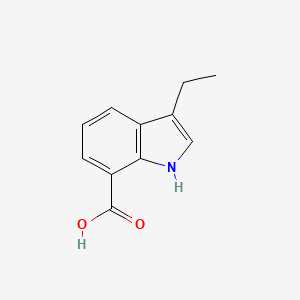
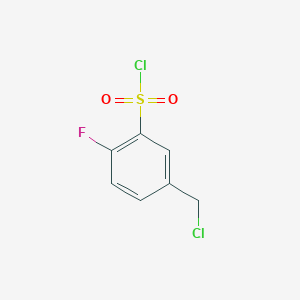
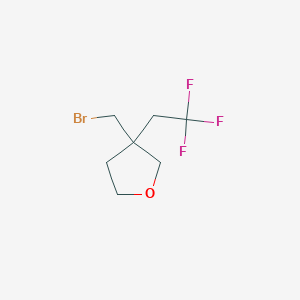
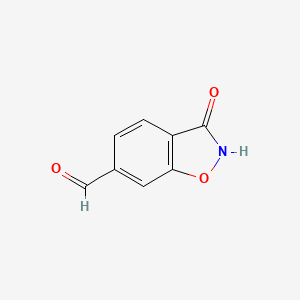


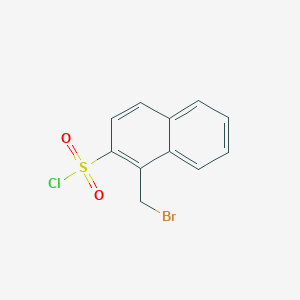
![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)

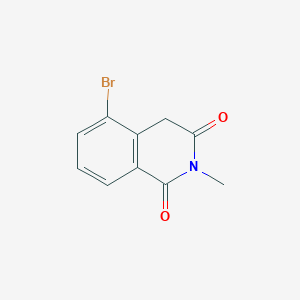
![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
